molecular formula C24H22N2O6S B241292 3-{2-[4-(benzyloxy)phenyl]-2-oxoethyl}-N,N-dimethyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamide

3-{2-[4-(benzyloxy)phenyl]-2-oxoethyl}-N,N-dimethyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamide

Cat. No. B241292
M. Wt: 466.5 g/mol
InChI Key: LERDFPDEBRLDOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{2-[4-(benzyloxy)phenyl]-2-oxoethyl}-N,N-dimethyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamide is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is also known by the chemical name Bz-423, and it is a member of the benzoxazole family of compounds. In

Mechanism of Action

The mechanism of action of Bz-423 involves the inhibition of the mitochondrial membrane permeability transition pore (mPTP). The mPTP is a channel that regulates the flow of ions and molecules across the mitochondrial membrane. Inhibition of the mPTP by Bz-423 leads to the induction of apoptosis in cancer cells and neuroprotection in neurons.
Biochemical and Physiological Effects:
Bz-423 has been shown to have several biochemical and physiological effects. In cancer cells, Bz-423 induces apoptosis by activating the caspase cascade. In neurons, Bz-423 protects against oxidative stress and mitochondrial dysfunction. In immune cells, Bz-423 modulates the production of cytokines and chemokines.

Advantages and Limitations for Lab Experiments

One advantage of using Bz-423 in lab experiments is its specificity for the mPTP. This allows researchers to study the effects of mPTP inhibition without interfering with other cellular processes. One limitation of using Bz-423 is its potential toxicity, which could limit its use in vivo.

Future Directions

There are several future directions for research on Bz-423. One direction is to explore its potential applications in cancer therapy, particularly in combination with other drugs. Another direction is to investigate its immunomodulatory effects in the context of autoimmune diseases. Finally, further research is needed to determine the safety and efficacy of Bz-423 in vivo.

Synthesis Methods

Bz-423 can be synthesized using a multi-step process that involves several chemical reactions. The first step involves the reaction of 4-(benzyloxy)benzaldehyde with ethyl 2-bromoacetate to form 2-(4-(benzyloxy)phenyl)-2-oxoethyl acetate. The second step involves the reaction of this intermediate with dimethylamine to form 2-(4-(benzyloxy)phenyl)-2-oxoethyl dimethylamine. The final step involves the reaction of this intermediate with sulfamide to form Bz-423.

Scientific Research Applications

Bz-423 has been studied for its potential applications in several areas of scientific research, including cancer research, immunology, and neuroscience. In cancer research, Bz-423 has been shown to induce apoptosis (programmed cell death) in cancer cells, making it a potential candidate for cancer therapy. In immunology, Bz-423 has been shown to have immunomodulatory effects, which could be useful for the treatment of autoimmune diseases. In neuroscience, Bz-423 has been shown to have neuroprotective effects, which could be useful for the treatment of neurodegenerative diseases.

properties

Molecular Formula

C24H22N2O6S

Molecular Weight

466.5 g/mol

IUPAC Name

N,N-dimethyl-2-oxo-3-[2-oxo-2-(4-phenylmethoxyphenyl)ethyl]-1,3-benzoxazole-6-sulfonamide

InChI

InChI=1S/C24H22N2O6S/c1-25(2)33(29,30)20-12-13-21-23(14-20)32-24(28)26(21)15-22(27)18-8-10-19(11-9-18)31-16-17-6-4-3-5-7-17/h3-14H,15-16H2,1-2H3

InChI Key

LERDFPDEBRLDOI-UHFFFAOYSA-N

SMILES

CN(C)S(=O)(=O)C1=CC2=C(C=C1)N(C(=O)O2)CC(=O)C3=CC=C(C=C3)OCC4=CC=CC=C4

Canonical SMILES

CN(C)S(=O)(=O)C1=CC2=C(C=C1)N(C(=O)O2)CC(=O)C3=CC=C(C=C3)OCC4=CC=CC=C4

Origin of Product

United States

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